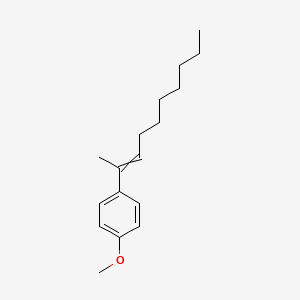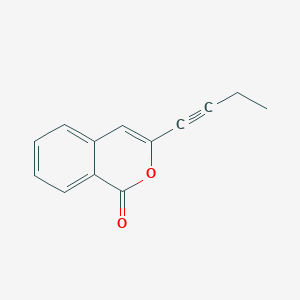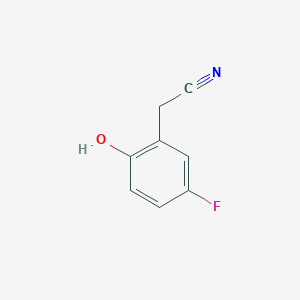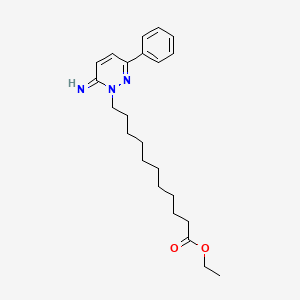![molecular formula C22H23N4+ B15160024 3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium CAS No. 666251-14-5](/img/structure/B15160024.png)
3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium is a complex organic compound that belongs to the phenazinium family This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a phenyl group attached to a phenazinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium typically involves the oxidative cyclization of o-substituted toluidines with 4-amino-N,N-dimethylaniline and aniline using potassium permanganate as an oxidant . The reaction conditions, such as temperature, pH, reaction time, and the ratio of raw materials, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and consistent quality. The process involves strict control of reaction parameters to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidant.
Reduction: Hydrogenation using metal catalysts can be employed for reduction reactions.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenazinium derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: Used in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)phenol: Shares the dimethylamino group but differs in overall structure.
5-Amino-1,3-dimethylpyrazole: Contains an amino group and a dimethyl group but has a pyrazole core.
N,N-Dimethyl-1,3-diaminopropane: Similar in having dimethyl and amino groups but differs in the backbone structure.
Uniqueness
3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium is unique due to its phenazinium core, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
666251-14-5 |
|---|---|
Molecular Formula |
C22H23N4+ |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
10-[3-(dimethylamino)phenyl]-1,3-dimethylphenazin-10-ium-2-amine |
InChI |
InChI=1S/C22H22N4/c1-14-12-19-22(15(2)21(14)23)26(20-11-6-5-10-18(20)24-19)17-9-7-8-16(13-17)25(3)4/h5-13,23H,1-4H3/p+1 |
InChI Key |
KKVDOZNLQCLGJB-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC2=NC3=CC=CC=C3[N+](=C2C(=C1N)C)C4=CC(=CC=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


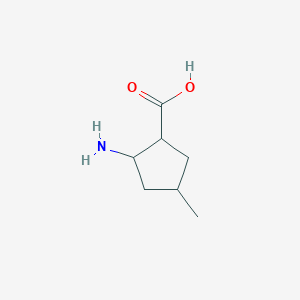

![N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine](/img/structure/B15159962.png)
![[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane](/img/structure/B15159964.png)
![3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B15159973.png)
![3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile](/img/structure/B15159979.png)
![N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B15159983.png)
![Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B15159991.png)
![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)
![Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]-](/img/structure/B15160009.png)
